5-Acetamidothiazole-2-carboxylic acid

Description

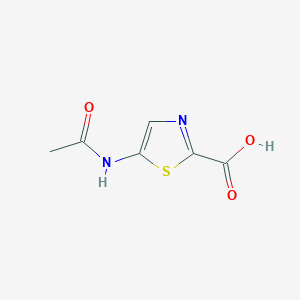

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-3(9)8-4-2-7-5(12-4)6(10)11/h2H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUIRWZOMNAKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Acetamidothiazole-2-carboxylic Acid and its Direct Precursors

The synthesis of this compound and its precursors relies on fundamental reactions in heterocyclic chemistry, primarily focusing on the construction of the thiazole (B1198619) ring and the strategic manipulation of functional groups.

Cyclization Reactions in Thiazole Ring Formation

The formation of the thiazole core is a critical step in the synthesis of this compound. The Hantzsch thiazole synthesis is a widely recognized method for constructing the thiazole ring by reacting an α-haloketone with a thioamide. In the context of the target molecule, a plausible Hantzsch-type approach would involve the reaction of a suitably substituted α-halocarbonyl compound with N-acetylthiourea.

Another relevant cyclization strategy is the Cook-Heilbron synthesis, which typically yields 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. While this method directly furnishes a 5-amino substituted thiazole, a subsequent acylation step would be necessary to introduce the acetamido group.

A documented one-pot synthesis for related 2-aminothiazole-5-carboxylate derivatives involves the bromination of an acetoacetate, followed by cyclization with a thiourea derivative in a water and tetrahydrofuran solvent system google.com. This approach simplifies the procedure by combining two steps into a single operation google.com.

Strategic Functional Group Interconversions for Target Compound Assembly

Functional group interconversions are essential for elaborating the thiazole core and introducing the desired substituents to assemble this compound. A key and documented final step in the synthesis of the target compound is the hydrolysis of its corresponding ester, methyl 2-acetamidothiazole-5-carboxylate chemicalbook.com. This reaction is typically carried out using a base, such as potassium hydroxide, in a solvent mixture like methanol and water, followed by acidification to yield the carboxylic acid chemicalbook.com.

The synthesis of the precursor, methyl 2-acetamidothiazole-5-carboxylate, can be envisioned through several routes. One common strategy involves the acylation of the amino group of a 2-aminothiazole derivative. For instance, ethyl 2-aminothiazole-5-carboxylate can be acylated to introduce the acetyl group semanticscholar.org. Subsequent selective hydrolysis of the ester would yield the target carboxylic acid.

Furthermore, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which are structurally similar to the target compound, has been achieved. This involves the reaction of 3-ethoxyacryloyl chloride with an aniline, followed by treatment with N-bromosuccinimide and then thiourea to form the 2-aminothiazole-5-carboxamide core nih.govmdpi.com. The amino group can then be acylated.

Novel Synthetic Approaches and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. While specific green synthesis routes for this compound are not extensively documented, the principles of green chemistry can be applied to its synthesis.

Exploration of Environmentally Benign Reaction Conditions

The application of green chemistry principles to the synthesis of thiazole derivatives, in general, offers a pathway to more sustainable production. The use of greener solvents, such as water or polyethylene glycol (PEG), and the implementation of solvent-free reaction conditions are key strategies. Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption. For the synthesis of the thiazole ring, microwave irradiation could potentially be employed in the Hantzsch or related cyclization reactions.

One-pot multi-component reactions represent another green approach, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. A one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives has been reported, which simplifies the traditional two-step process of bromination and cyclization google.com.

Catalytic Systems for Enhanced Synthesis Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of synthetic transformations. While specific catalytic systems for the direct synthesis of this compound are not well-documented, catalytic methods for the formation of the thiazole ring and related functional group transformations are known.

For instance, the hydrogenation of a carboxylic acid chloride to an aldehyde, a potential precursor modification, can be catalyzed by palladium on barium sulfate (Pd/BaSO4) nih.gov. This method is considered more environmentally friendly than many traditional oxidation or reduction methods nih.gov. The development of novel catalysts, including bifunctional organocatalysts, is an active area of research for various asymmetric syntheses involving thiazole-containing intermediates ehu.es. The application of such catalytic systems could lead to more efficient and stereoselective routes to complex derivatives of this compound.

Derivatization and Analog Synthesis Strategies

The derivatization of this compound is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities with desired properties. The carboxylic acid and the acetamido groups are the primary sites for chemical modification.

The carboxylic acid moiety can be readily converted into a variety of functional groups. A common derivatization is the formation of amides through coupling with various amines. For example, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized as potential anti-tumor agents nih.gov. This transformation is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with the desired amine semanticscholar.orggoogle.com.

Esterification is another important derivatization reaction of the carboxylic acid group. The synthesis of various 2-(3-benzamidopropanamido)thiazole-5-carboxylate esters has been reported as inhibitors of the kinesin HSET acs.org. These esters are typically synthesized from the corresponding carboxylic acid and an alcohol under acidic conditions or via the acyl chloride.

The acetamido group at the 2-position can also be modified. For instance, in the synthesis of dasatinib (B193332) analogs, the 2-amino group of a thiazole-5-carboxamide was acylated with chloroacetyl chloride, and the resulting chloroacetamide was further reacted with various secondary amines nih.gov. This demonstrates a strategy for introducing diversity at this position.

Below is a table summarizing the types of derivatives that can be synthesized from this compound and its precursors.

| Precursor/Starting Material | Reagents and Conditions | Derivative Type |

| This compound | Amine, Coupling Agent (e.g., EDC, HATU) | Amide |

| This compound | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

| 5-Acetamidothiazole-2-carbonyl chloride | Amine | Amide |

| 5-Acetamidothiazole-2-carbonyl chloride | Alcohol | Ester |

| 2-Amino-thiazole-5-carboxylic acid derivative | Acylating Agent (e.g., Acetyl chloride) | 2-Acetamido-thiazole derivative |

| 2-(Chloroacetamido)thiazole-5-carboxamide | Secondary Amine | 2-(Dialkylaminoacetamido)thiazole-5-carboxamide |

General Principles of Structural Modification and Functionalization

The structural framework of this compound offers multiple sites for chemical modification. The primary points for functionalization are the carboxylic acid group at the C2 position, the acetamido group at the C5 position, and the thiazole ring itself.

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations. Standard coupling reactions can be employed to convert the carboxylic acid into a wide range of functional groups, including esters, amides, and thioesters. This is often achieved through the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using coupling agents like carbodiimides. The resulting derivatives can exhibit altered solubility, stability, and interaction with biological targets.

The acetamido group at the C5 position also presents opportunities for modification. The amide bond can be hydrolyzed to yield the corresponding 2-amino derivative, which can then be acylated with a variety of reagents to introduce different substituents. This allows for the exploration of structure-activity relationships related to the nature of the acyl group. Furthermore, the methyl group of the acetyl moiety could potentially be functionalized, although this is a more challenging transformation.

The thiazole ring is a key pharmacophore and its modification can significantly impact the molecule's properties. The acidic proton at the C4 position of the thiazole ring could potentially be removed by a strong base, creating a nucleophilic center for the introduction of various substituents. Additionally, electrophilic aromatic substitution reactions on the thiazole ring are conceivable, although the directing effects of the existing substituents would need to be carefully considered.

Bioisosteric replacement is another important strategy in the structural modification of this compound. The carboxylic acid group, for instance, can be replaced with other acidic functional groups such as tetrazoles or hydroxamic acids to modulate acidity and pharmacokinetic properties. nih.gov Similarly, the acetamido group could be replaced with other hydrogen bond donors and acceptors to explore different binding interactions.

Combinatorial Chemistry and Parallel Synthesis Approaches for Analog Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of analogs of a lead compound, such as this compound. nih.gov These techniques enable the systematic exploration of a wide range of structural diversity, which is crucial for identifying compounds with optimized properties.

In the context of this compound, a combinatorial approach would involve the parallel synthesis of a library of derivatives by reacting the core scaffold with a diverse set of building blocks. nih.gov For example, the carboxylic acid at the C2 position can be coupled with a library of different amines to generate a diverse set of amides. Similarly, if the acetamido group at the C5 position is hydrolyzed to an amine, it can be acylated with a library of carboxylic acids.

Solid-phase synthesis is a particularly useful technique for combinatorial library generation. mdpi.com The this compound core could be attached to a solid support, allowing for the easy addition of reagents and purification of the products by simple washing steps. This approach is highly amenable to automation and high-throughput synthesis.

A hypothetical parallel synthesis of a library of 5-acetamido-N-substituted-thiazole-2-carboxamides is outlined in the table below. This illustrates how a diverse set of amines can be used to generate a library of derivatives from the parent carboxylic acid.

| Entry | Amine Building Block | Resulting Derivative |

| 1 | Aniline | 5-acetamido-N-phenylthiazole-2-carboxamide |

| 2 | Benzylamine | 5-acetamido-N-benzylthiazole-2-carboxamide |

| 3 | Morpholine | (5-acetamidothiazol-2-yl)(morpholino)methanone |

| 4 | Piperidine | (5-acetamidothiazol-2-yl)(piperdin-1-yl)methanone |

This systematic approach allows for the efficient generation of a large number of compounds for biological screening, facilitating the identification of structure-activity relationships.

Stereoselective Synthesis Considerations in Derivative Formation

While this compound itself is an achiral molecule, the introduction of chiral centers during the synthesis of its derivatives necessitates the use of stereoselective synthetic methods. This is particularly important as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

If a chiral building block is introduced, for example, by coupling the carboxylic acid with a chiral amine, the resulting product will be a mixture of diastereomers if the amine is not enantiomerically pure. To obtain a single stereoisomer, it is essential to use enantiomerically pure starting materials or to employ a method for separating the diastereomers, such as chiral chromatography.

Alternatively, stereoselective reactions can be employed to control the formation of new stereocenters. For instance, if a substituent is introduced at the C4 position of the thiazole ring, and this substituent contains a stereocenter, a stereoselective reaction would be required to control the configuration of that center. This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure derivatives of this compound, which is a prerequisite for the detailed investigation of their biological activities and for their potential development as therapeutic agents. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions of the Thiazole (B1198619) Nucleus

The thiazole ring is generally resistant to electrophilic attack compared to other five-membered heterocycles like pyrrole (B145914) or furan, resembling the reactivity of pyridine (B92270) in some aspects. However, the substituents on the 5-acetamidothiazole-2-carboxylic acid ring significantly modify its reactivity profile. The C5-acetamido group is a potent electron-donating group, activating the ring toward electrophilic substitution. Conversely, the C2-carboxylic acid group is electron-withdrawing, deactivating the ring.

Nucleophilic aromatic substitution (SNAr) on five-membered heterocycles, while less common than electrophilic substitution, can occur if the ring is sufficiently activated by electron-withdrawing groups. For the thiazole nucleus in general, the order of preference for nucleophilic attack is C2 > C4 > C5.

The regioselectivity of electrophilic substitution on the this compound nucleus is a direct consequence of the directing effects of its substituents. The powerful activating effect of the C5-acetamido group dominates, directing incoming electrophiles.

A key example is the bromination of 5-acetamidothiazole. Research has shown that even with one molecular equivalent of bromine, the reaction yields 2,4-dibromo-5-acetamidothiazole. This outcome reveals that substitution occurs at both the C2 and C4 positions. The inherent reactivity of the C2 position in thiazoles and the strong activation of the C4 position by the adjacent C5-acetamido group lead to this specific disubstitution pattern. nih.gov The presence of a strong electron-donating group at the C5 position activates the C4 position, making it susceptible to electrophilic attack. nih.govrsc.org

| Reactant | Reagent | Observed Substitution Positions | Product | Reference |

|---|---|---|---|---|

| 5-Acetamidothiazole | Br₂ (1 equivalent) | C2 and C4 | 2,4-Dibromo-5-acetamidothiazole | nih.gov |

The reactivity of the thiazole ring in this compound is a balance between the opposing electronic effects of its substituents.

C5-Acetamido Group (Activating): The nitrogen atom of the acetamido group donates electron density into the thiazole ring through resonance. This effect significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. This activation is particularly pronounced at the C4 position, which is ortho to the acetamido group. nih.govrsc.org Electron-donating groups stabilize the carbocation intermediate formed during electrophilic aromatic substitution, thereby accelerating the reaction rate. semanticscholar.org

C2-Carboxylic Acid Group (Deactivating): The carboxylic acid group is an electron-withdrawing group due to the inductive effect of its oxygen atoms and its ability to participate in resonance withdrawal. bohrium.com This effect decreases the electron density of the thiazole ring, making it less nucleophilic and thus less reactive towards electrophiles. Electron-withdrawing groups destabilize the carbocation intermediate, decelerating the reaction. semanticscholar.orgbohrium.com

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile functional handle, enabling a variety of chemical transformations including esterification, amidation, reduction, and decarboxylation.

The carboxylic acid can be readily converted to its corresponding esters and amides through standard condensation reactions.

Esterification: This transformation is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. masterorganicchemistry.comchemguide.co.uk A common and mild method for substrates that may be sensitive to strong acids is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method has been successfully applied to couple thiazole carboxylic acids with alcohols. mdpi.com

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a fundamental reaction. It often requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acid chloride or by using peptide coupling reagents. bohrium.com Boron-derived catalysts have also been shown to facilitate the direct amidation of heteroaromatic carboxylic acids. mdpi.com Another approach involves converting the acid to an acid chloride, which then reacts readily with an amine to form the amide. nih.govresearchgate.net

| Transformation | Reagents | Description | Reference |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (cat.) | Fischer Esterification: Acid-catalyzed reaction, often using the alcohol as solvent. | masterorganicchemistry.com |

| Esterification | Alcohol, DCC, DMAP (cat.) | Steglich Esterification: Mild conditions suitable for sensitive substrates. | organic-chemistry.orgmdpi.com |

| Amidation | Amine, Coupling Agents (e.g., DCC, HATU) | Forms a reactive intermediate to facilitate amide bond formation. | bohrium.com |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process via an acyl chloride intermediate. | nih.gov |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents because carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, converting the acid first to an intermediate aldehyde which is immediately further reduced to the alcohol. chemistrysteps.comchemguide.co.uk Milder, more modern methods have also been developed, such as the manganese-catalyzed hydrosilylation of carboxylic acids, which proceeds under less stringent conditions. nih.gov

Oxidation: The carboxylic acid functional group is already in a high oxidation state. Further oxidation typically leads to the loss of the carboxyl carbon as carbon dioxide (decarboxylation). The thiazole ring itself is generally stable to oxidation by agents like nitric acid, but it can be opened by stronger oxidants such as potassium permanganate. google.comslideshare.net The stability of the thiazole-carboxylic acid moiety under specific oxidizing conditions is demonstrated by syntheses where a hydroxymethylthiazole is oxidized to the corresponding carboxylic acid using nitric acid in the presence of sulfuric acid. google.com

The removal of the carboxylic acid group via decarboxylation is a significant synthetic strategy. While simple thermal decarboxylation can occur, particularly in related heterocyclic systems, modern methods focus on "decarboxylative functionalization," where the loss of CO₂ is coupled with the formation of a new bond at the C2 position. rsc.orgmasterorganicchemistry.com

These strategies have emerged as powerful tools for creating carbon-carbon and carbon-heteroatom bonds, using the readily available carboxylic acid as a traceless directing group or a precursor to a reactive intermediate. researchgate.netpku.edu.cn Common approaches include:

Photoredox Catalysis: Visible light-induced single-electron transfer can initiate decarboxylation to form a C2-centered radical, which can then be trapped by various partners in coupling reactions. nih.gov

Transition-Metal Catalysis: Palladium and copper catalysts are often used to mediate decarboxylative cross-coupling reactions, where the heteroaromatic carboxylic acid couples with another molecule (e.g., an aryl halide) to form a new biaryl bond, releasing CO₂ in the process. rsc.org

These methods provide a versatile route to functionalize the C2 position of the thiazole ring, transforming the carboxylic acid into a wide range of other substituents. osaka-u.ac.jp

Mechanistic Investigations of Key Reaction Pathways

Mechanistic studies for a compound like this compound would typically involve a combination of experimental and computational methods to map out the energetic landscape of a reaction, identifying the most favorable pathways from reactants to products.

Kinetic and Thermodynamic Studies of Reaction Progress

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in current research. Such studies are crucial for understanding reaction rates and equilibria.

Kinetic Studies: These investigations would measure the rate at which reactions proceed. For instance, in an esterification reaction, kinetic analysis would involve monitoring the concentration of the carboxylic acid, the alcohol, and the resulting ester over time under controlled conditions (temperature, pressure, catalyst concentration). This data would be used to determine the reaction order, rate constants, and the activation energy (Ea), providing insight into the energy barrier of the reaction. While general rate data exists for reactions like Fischer esterification of various carboxylic acids, specific rate constants for this compound have not been published. libretexts.org

Thermodynamic Studies: Thermodynamic analysis would focus on the energy changes during a reaction, determining its spontaneity and equilibrium position. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes would be quantified. For example, computational studies using Density Functional Theory (DFT) have been employed to determine the relative energies and stability of different conformations of the related compound, thiazole-5-carboxylic acid. dergipark.org.trdergipark.org.tr Such computational approaches could theoretically be applied to this compound to predict the thermodynamics of its reactions, but specific studies have not been located. Experimental determination of thermodynamic properties, such as the enthalpy of combustion and sublimation, has been performed for other, structurally different, carboxylic acids, allowing for the calculation of standard enthalpies of formation. lpnu.ua

Identification of Intermediates and Transition States

The elucidation of a reaction mechanism hinges on the identification of transient species, including intermediates and transition states.

Intermediates: For reactions involving the carboxylic acid group, several key intermediates are expected. In an acid-catalyzed esterification (Fischer esterification), the reaction proceeds through a protonated carbonyl group, which increases its electrophilicity. libretexts.org Subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate. libretexts.org Similarly, conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride involves an acyl chlorosulfite intermediate, which possesses a better leaving group than the initial hydroxyl group. libretexts.orglibretexts.org While these are well-established intermediates for carboxylic acid reactions in general, their specific spectroscopic or computational identification in the context of this compound has not been reported.

Transition States: Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. Their structures and energies are typically investigated using computational chemistry (e.g., DFT). Such calculations can map the entire reaction pathway, identifying the geometry of the transition state and allowing for the calculation of the activation energy. For example, computational studies on carboxylic acid-catalyzed polymerizations have identified transition state structures where the acid acts to lower the energy barrier by facilitating proton transfer. chemrxiv.org No specific transition state calculations for reactions of this compound were found in the reviewed literature.

Catalytic Mechanisms in Mediated Transformations

The reactions of this compound can be mediated by various catalysts to enhance reaction rates and selectivity.

Acid Catalysis: As mentioned, strong mineral acids like HCl or H₂SO₄ are standard catalysts for esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack. libretexts.org All steps in this mechanism are generally reversible. libretexts.org

Coupling Agents in Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often difficult due to acid-base neutralization. libretexts.orgbohrium.com Reagents like dicyclohexylcarbodiimide (DCC) are used to facilitate this transformation. libretexts.org The mechanism involves the carboxylic acid adding to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate has a good leaving group and is readily attacked by the amine nucleophile to form the amide. libretexts.orgbohrium.com

Formamide-Catalyzed Chlorination: Recent methodologies have shown that formamides can catalyze the conversion of carboxylic acids into highly reactive acid chlorides using agents like cyanuric chloride. nih.gov This process is believed to proceed through the formation of a Vilsmeier-type reagent as the active catalytic species. This offers a cost-effective route for activating carboxylic acids toward the synthesis of amides and esters. nih.gov The applicability of this specific catalytic system to this compound would require experimental verification.

Advanced Spectroscopic and X Ray Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.

For 5-Acetamidothiazole-2-carboxylic acid, the expected ¹H NMR spectrum would feature distinct signals for the thiazole (B1198619) ring proton (H4), the amide proton (NH), the methyl protons of the acetyl group (CH₃), and the acidic proton of the carboxyl group (COOH). The ¹³C NMR spectrum would correspondingly show signals for the two thiazole ring carbons (C2, C4, C5), the carboxylic carbon (COOH), and the two carbons of the acetamido group (C=O and CH₃). The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often between 10-13 ppm. princeton.edu

To unequivocally assign these signals and confirm the molecular structure, multi-dimensional NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin couplings, typically through two or three bonds. sdsu.edu For this molecule, a COSY experiment would not be expected to show any cross-peaks, as there are no vicinal or geminal protons. This lack of correlation helps to confirm the isolated nature of the individual proton spin systems (H4, NH, CH₃, and COOH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹JCH). sdsu.edu It is invaluable for assigning the carbons that have protons bonded to them. For this compound, an HSQC spectrum would show a cross-peak connecting the thiazole proton signal (H4) to the thiazole carbon signal (C4), and another cross-peak linking the methyl proton signal (CH₃) to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for piecing together the molecular skeleton by connecting proton signals to non-protonated (quaternary) carbons and adjacent fragments.

An interactive table summarizing the expected key HMBC correlations for this compound is provided below.

| Proton (¹H) | Correlates to Carbon (¹³C) | Correlation Type | Structural Implication |

|---|---|---|---|

| H4 | C2, C5 | ²JCH, ²JCH | Confirms the position of H4 on the thiazole ring relative to C2 and C5. |

| NH | C5, Amide C=O | ²JCH, ²JCH | Links the amide proton to the thiazole ring at C5 and to the amide carbonyl. |

| CH₃ | Amide C=O | ²JCH | Confirms the methyl group is part of the acetamido functionality. |

The chemical shifts observed in NMR are sensitive to the molecule's environment, including the solvent and temperature.

Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts, particularly for protons involved in hydrogen bonding (NH and COOH). In protic, hydrogen-bond-accepting solvents like DMSO-d₆ or Methanol-d₄, the NH and COOH proton signals are expected to be shifted downfield compared to less polar, non-interacting solvents like CDCl₃. unn.edu.ng This is due to the formation of intermolecular hydrogen bonds between the solute and solvent, which deshields the protons. mdpi.com Studies on thiazole systems have shown that both solvent polarity and hydrogen bonding significantly affect the nuclear shielding of the ring atoms. researchgate.net An increase in solvent polarity can favor the delocalization of electrons from the sulfur atom into the ring, altering the electronic environment. researchgate.net

Temperature Effects: Variable-temperature (VT) NMR studies provide insight into dynamic processes like conformational changes and hydrogen bonding strength. sci-hub.se For the amide (NH) and carboxylic acid (COOH) protons, an increase in temperature typically causes an upfield shift (a decrease in ppm). nih.gov This is because higher temperatures disrupt intermolecular hydrogen bonds, leading to increased shielding of the protons. nih.govnih.gov The rate of this change, known as the temperature coefficient (dδ/dT, measured in ppb/K), can indicate the extent of a proton's involvement in hydrogen bonding. Protons engaged in strong hydrogen bonds generally exhibit a smaller temperature coefficient. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. longdom.orgnih.gov For this compound (C₆H₆N₂O₃S), HRMS is essential for confirming its composition.

| Formula | Calculated Monoisotopic Mass | Ion Type | Expected m/z ([M+H]⁺) |

|---|---|---|---|

| C₆H₆N₂O₃S | 202.0099 | Protonated Molecule | 203.0177 |

The experimentally measured m/z value from an HRMS instrument would be compared to the calculated value to confirm the elemental formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways involving its functional groups:

Decarboxylation: Loss of the carboxylic acid group is a common fragmentation pathway for such compounds. This can occur via the neutral loss of carbon dioxide (CO₂, 44 Da) or formic acid (HCOOH, 46 Da).

Loss of Acetyl Group: Fragmentation of the amide side chain can occur through the neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the N-acetyl group.

Thiazole Ring Cleavage: The heterocyclic ring itself can fragment, although this often requires higher collision energy. researchgate.net

An interactive table of plausible fragmentations for the [M+H]⁺ ion of this compound is presented below.

| Precursor Ion m/z | Neutral Loss | Product Ion m/z | Proposed Structure of Product Ion |

|---|---|---|---|

| 203.0 | CO₂ (44 Da) | 159.0 | Protonated 5-acetamidothiazole |

| 203.0 | CH₂CO (42 Da) | 161.0 | Protonated 5-aminothiazole-2-carboxylic acid |

| 161.0 | CO₂ (44 Da) | 117.0 | Protonated 5-aminothiazole |

| 159.0 | CH₂CO (42 Da) | 117.0 | Protonated 5-aminothiazole |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. echemi.com

For this compound, the spectra would be dominated by absorptions corresponding to the amide and carboxylic acid groups, as well as vibrations from the thiazole ring.

O-H Stretch: The carboxylic acid O-H bond exhibits a very strong and characteristically broad absorption band in the IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. echemi.comlibretexts.org This broadening is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state.

N-H Stretch: The amide N-H stretching vibration typically appears as a moderate to strong band in the region of 3300-3100 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch is typically found around 1725-1700 cm⁻¹. echemi.com The amide C=O stretch (Amide I band) usually appears at a lower wavenumber, in the range of 1680-1630 cm⁻¹, due to resonance effects.

C-N and C-O Stretches: The amide C-N stretching vibration (often coupled with N-H bending, the Amide II band) is found around 1550 cm⁻¹. The carboxylic acid C-O stretch appears in the 1320-1210 cm⁻¹ region. researchgate.net

Thiazole Ring Vibrations: The thiazole ring will have several characteristic stretching and bending vibrations (C=C, C=N, C-S) throughout the fingerprint region (below 1500 cm⁻¹). researchgate.net

An interactive data table summarizing the expected key vibrational frequencies is shown below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3100 | Medium-Strong |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium-Strong |

X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding Networks

The molecular structure of this compound, featuring a carboxylic acid group and an acetamido group, suggests a high potential for the formation of extensive hydrogen bonding networks. Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, often resulting in dimeric structures. libretexts.org The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor.

Interactive Data Table: Plausible Hydrogen Bond Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Type of Interaction |

| Carboxylic Acid O-H | Carboxylic Acid C=O | Strong, Dimeric |

| Amide N-H | Amide C=O | Intermolecular Chain |

| Amide N-H | Thiazole N | Intermolecular Network |

| Amide N-H | Carboxylic Acid C=O | Intermolecular Network |

Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, which are of critical importance in materials science and pharmaceutical development. The existence of polymorphism in this compound would be anticipated due to its conformational flexibility and the variety of possible hydrogen bonding arrangements.

Studies on related thiazole-containing molecules have revealed the presence of packing polymorphism, where different crystallization conditions lead to varied crystal structures. nih.gov For this compound, polymorphism could arise from different arrangements of the hydrogen-bonded networks. For instance, one polymorph might be characterized by the carboxylic acid dimer formation, while another might exhibit a catemeric chain of hydrogen bonds. The conformation of the acetamido group relative to the thiazole ring could also differ between polymorphs, leading to distinct packing motifs. The identification and characterization of potential polymorphs would require a systematic screening of crystallization conditions and subsequent analysis by techniques such as powder X-ray diffraction (PXRD) and single-crystal XRD.

Interactive Data Table: Potential Sources of Polymorphism in this compound

| Structural Feature | Potential Variation | Implication on Crystal Structure |

| Hydrogen Bonding | Dimer vs. Catemer | Different packing efficiency and density |

| Molecular Conformation | Planar vs. Twisted Acetamido Group | Altered intermolecular contacts |

| Solvent Incorporation | Solvate vs. Anhydrate | Changes in unit cell parameters and stability |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

No dedicated DFT studies on 5-Acetamidothiazole-2-carboxylic acid detailing the following subsections were identified.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)

Specific data regarding the optimized geometry or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the reviewed literature.

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

There are no available studies that present predicted Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound based on DFT calculations, nor their validation against experimental data.

Tautomerism and Conformational Analysis

A detailed analysis of the potential tautomers and conformational isomers of this compound, including their relative stabilities as determined by DFT, has not been published.

Molecular Dynamics (MD) Simulations

No research articles detailing Molecular Dynamics (MD) simulations specifically for this compound were found.

Conformational Space Exploration

Information on the exploration of the conformational space of this compound through MD simulations is not present in the available literature.

Intermolecular Interaction Dynamics

Studies focused on the dynamics of intermolecular interactions of this compound, for instance in solution or in a condensed phase, are not available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. elsevierpure.com These models are crucial for predicting the activity of unsynthesized compounds, thereby saving significant time and resources in the drug development process. elsevierpure.comdmed.org.ua

Descriptor Generation and Feature Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For thiazole (B1198619) derivatives, a wide array of descriptors are typically generated, encompassing various categories. imist.maresearchgate.net These include topological, electronic, geometric, and physicochemical descriptors. imist.maresearchgate.net

Feature selection is a critical subsequent step to identify the most relevant descriptors that influence the biological activity, which helps to reduce model complexity and prevent overfitting. elsevierpure.com Various computational techniques are employed for this purpose, including genetic algorithms (GA), stepwise regression, multiple linear regression analysis (MLRA), and principal component analysis (PCA). dmed.org.uaimist.manih.gov Studies on thiazole derivatives have utilized these methods to select descriptors that have a chemical and biological meaning, ensuring the resulting models are interpretable. imist.maresearchgate.net

| Descriptor Category | Examples | Relevance to Thiazole Derivatives |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Influences membrane permeability and interaction with hydrophobic pockets of target proteins. imist.ma |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital energy), Dipole Moment | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. imist.ma |

| Topological | Molecular Connectivity Indices (e.g., J), Wiener Index | Describes the size, shape, and degree of branching of the molecule. imist.ma |

| Geometrical (3D) | Surface Area (SAG), Molecular Volume (MV) | Provides information about the steric requirements for binding to a receptor site. researchgate.net |

Predictive Model Development and Validation

Once relevant descriptors are selected, predictive models are constructed using various statistical and machine learning algorithms. For thiazole derivatives, common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.maresearchgate.net MLR and PLS generate linear equations that are relatively simple to interpret, while ANN can capture complex, non-linear relationships between structure and activity. imist.ma

The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.gov Internal validation often involves cross-validation methods like leave-one-out (LOO), while external validation uses a separate test set of compounds that were not included in the model-building process. researchgate.netnih.gov Key statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q² or R²cv), and predictive R² for the test set (R²test) are used to evaluate model performance. imist.manih.gov A high-quality QSAR model will have statistically significant values for these parameters, indicating its reliability for predicting the activity of new compounds. nih.govnih.gov

| Model Type | Target/Activity | Validation Metrics | Reference |

|---|---|---|---|

| MLR | PIN1 Inhibition by Thiazole Derivatives | R² = 0.76, R²cv = 0.63, R²test = 0.78 | imist.maresearchgate.net |

| ANN | PIN1 Inhibition by Thiazole Derivatives | R² = 0.98, R²cv = 0.99, R²test = 0.98 | imist.maresearchgate.net |

| MLR | 5-Lipoxygenase Inhibition by Thiazole Derivatives | R² = 0.626, R²test = 0.621 | laccei.org |

| PLS | Cytotoxicity of Benzothiazole Derivatives | R²boots and Q²loo values indicated good predictive power and robustness. | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. biointerfaceresearch.com This method is instrumental in drug design for predicting the binding affinity and understanding the interaction patterns of molecules like this compound with their biological targets.

Binding Affinity Prediction for Molecular Targets

Docking algorithms score the different binding poses of a ligand in the active site of a protein, providing an estimate of the binding affinity, often expressed in kcal/mol. biointerfaceresearch.com For thiazole derivatives, molecular docking has been employed to evaluate their potential against various therapeutic targets. For example, studies have investigated the binding of novel thiazole compounds to targets such as Penicillin-Binding Proteins (PBP4) from E. coli and S. aureus, tubulin, and protein kinases like HSET (KIFC1). nih.govnih.govmdpi.com The results from these studies help prioritize compounds for synthesis and biological testing based on their predicted affinity for a specific target. nih.gov For instance, competitive binding assays have confirmed that certain thiazole series bind to the HSET protein in a manner that is competitive with nucleotide binding. nih.gov

| Thiazole Derivative Class | Molecular Target | Predicted Binding Energy / Affinity | Reference |

|---|---|---|---|

| Dihydrothiazole Derivatives | Penicillin Binding Protein 4 (PBP4) from E. coli | -5.2 kcal/mol | nih.gov |

| 2-Aryl thiazolidine-4-carboxylic acids | β-Lactamase TEM-1 | Docking scores indicated that increased hydrophobicity could influence binding. | researchgate.net |

| 2-Acetamidothiazole-5-carboxamide Derivatives | Tubulin (Colchicine Binding Site) | Docking predicted interactions between the ligand and heterodimer interface. | mdpi.com |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Derivatives | Kinesin HSET (KIFC1) | A fluorescent probe analogue showed a Kd of 371 nM in a binding assay. | nih.gov |

Elucidation of Binding Modes and Key Interactions

Beyond predicting affinity, molecular docking provides detailed 3D models of the ligand-protein complex, revealing specific binding modes and key intermolecular interactions. researchgate.net Analysis of these interactions is crucial for understanding the structural basis of a compound's activity and for guiding structure-activity relationship (SAR) studies. For compounds containing moieties present in this compound, specific interactions are frequently observed. The carboxylic acid group is particularly important, as it is often negatively charged at physiological pH and can form strong salt bridges and hydrogen bonds with positively charged residues like arginine (Arg) and lysine (B10760008) (Lys) in a binding site. nih.gov The acetamido group can participate as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to binding specificity and affinity. mdpi.com The thiazole ring itself can engage in hydrophobic and π-stacking interactions with aromatic residues of the protein target. mdpi.com These combined interactions anchor the ligand within the active site and are fundamental to its biological effect. researchgate.net

Mechanistic Investigations of Biological Interactions at a Molecular Level

Molecular Target Identification and Validation

Enzyme Inhibition Mechanism Studies

5-Acetamidothiazole-2-carboxylic acid and its derivatives have been identified as inhibitors of several key enzymes. A primary focus of research has been on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism. The inhibition of IDO1 is a significant area of interest in cancer immunotherapy, as the enzyme is often overexpressed in tumor microenvironments, leading to immunosuppression. Derivatives of this compound have demonstrated potent, competitive inhibition of both human and murine IDO1, meaning they bind to the enzyme's active site and block the substrate from binding. Molecular modeling has shown that the thiazole (B1198619) core and the carboxylic acid group are critical for this interaction.

Another enzyme target for derivatives of this compound is cruzain, which is the main cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. Certain derivatives have shown inhibitory activity against cruzain, indicating potential therapeutic applications.

Receptor Binding and Activation/Inhibition Pathways

Detailed information regarding the direct binding of this compound to specific receptors and the subsequent activation or inhibition pathways is not extensively covered in the currently available scientific literature. The main body of research has concentrated on its role as a structural basis for enzyme inhibitors.

Cellular Pathway Modulation Research (excluding clinical outcomes)

Apoptosis Induction Mechanisms (e.g., Caspase, Bax, Bcl-2 pathways)

Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action often involves the intrinsic apoptotic pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, triggering the release of cytochrome c, which in turn activates the caspase cascade, including caspase-9 and caspase-3, ultimately leading to cell death.

Effects on Cell Proliferation and Viability in Research Models (excluding clinical trials)

The anti-proliferative effects of this compound derivatives have been demonstrated in various cancer cell line models. These compounds have been shown to inhibit cell growth and reduce viability in a dose-dependent manner. For instance, studies have reported significant activity against human cervical cancer (HeLa), human breast cancer (MCF-7), and human liver cancer (HepG2) cell lines. The potency of these compounds, often quantified by the half-maximal inhibitory concentration (IC50), is dependent on the specific chemical modifications of the parent structure. In some studies, these derivatives have also been observed to cause cell cycle arrest, for example at the G2/M phase, which prevents cancer cells from dividing.

| Cell Line | Cancer Type |

| HeLa | Cervical Cancer |

| MCF-7 | Breast Cancer |

| HepG2 | Liver Cancer |

| HCT-116 | Colon Carcinoma |

Structure-Activity Relationship (SAR) Elucidation of Biological Potency

Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of this compound derivatives influences their biological activity.

For IDO1 inhibition, the 2-carboxylic acid group is generally considered essential for potent activity. The acetamido group at the 5-position of the thiazole ring also plays a role in the binding affinity. Modifications to the acetamido group, such as the introduction of aromatic rings, have been explored to enhance potency.

In the context of anti-cancer activity, the incorporation of a chalcone (B49325) moiety has been a successful strategy. The nature and position of substituents on the phenyl rings of the chalcone structure significantly impact the anti-proliferative effects. For example, the presence of electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like halogens can modulate the activity against different cancer cell lines. Specifically, a methoxy group at the para-position of a phenyl ring has been shown to be beneficial in some instances.

Influence of Thiazole Ring Modifications on Bioactivity

The thiazole ring is a fundamental scaffold in many biologically active compounds, and modifications to this core structure can profoundly influence its interaction with biological targets. mdpi.comresearchgate.netdntb.gov.uaglobalresearchonline.net Research into thiazole derivatives demonstrates that even minor alterations to the ring or its substituents can lead to significant changes in potency and selectivity. mdpi.com The reactivity and biological activity of the thiazole nucleus are often attributed to the presence of the sulfur and nitrogen heteroatoms, which contribute to the ring's aromaticity and ability to engage in various non-covalent interactions. researchgate.net

Structure-activity relationship (SAR) studies on various classes of thiazole-containing compounds have revealed several key principles. For instance, the introduction of specific substituents at different positions on the thiazole ring can modulate the molecule's electronic properties and steric profile, thereby enhancing or diminishing its binding affinity for a target enzyme or receptor. mdpi.com In one study on thiazole derivatives, the presence of halogen substitutions (fluoro and chloro) on an associated phenyl ring was found to be a critical requirement for eliciting potent insecticidal activity. mdpi.com Similarly, in the context of antitumor agents, the substitution pattern on a phenyl ring attached to the thiazole moiety, along with the nature of the group on the thiazole's nitrogen, was crucial for cytotoxic effects. mdpi.com

The bioactivity of compounds related to this compound is highly dependent on the nature and position of substituents on the thiazole ring. Replacing or modifying groups can impact how the molecule fits into a binding pocket and its electronic interactions with key residues. For example, research on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which share a similar core, showed that antiproliferative activity was sensitive to the substituents on the phenylamide portion. researchgate.net Another study demonstrated that isosteric replacement of the thiazole ring with an oxazole (B20620) ring led to a significant increase in hydrophilicity and a profound improvement in antimycobacterial activity, highlighting the critical role of the heterocyclic core itself. mdpi.com

Table 1: Impact of Thiazole Ring Modifications on Biological Activity

| Modification Type | Example of Change | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| Ring Isosteres | Thiazole replaced with Oxazole | Increased hydrophilicity and improved antimycobacterial activity. | mdpi.com |

| Substituents on Associated Rings | Addition of chloro/fluoro groups to an attached phenyl ring | Essential for eliciting insecticidal activity in certain derivatives. | mdpi.com |

| Substituents on Thiazole Core | Replacement of N,N-dimethyl group with a simple methyl group | Crucial for enhancing antitumor activity in specific compounds. | mdpi.com |

| Side Chain Modifications | Altering the phenylamide portion of 2-amino-thiazole-5-carboxamides | Modulated antiproliferative potency against various cancer cell lines. | researchgate.net |

Role of Carboxylic Acid and Acetamido Groups in Molecular Recognition

The functional groups appended to the thiazole core, specifically the carboxylic acid at position 2 and the acetamido group at position 5, play pivotal roles in molecular recognition. These groups are primary sites for establishing specific, directional interactions with biological macromolecules, such as proteins and enzymes. biotech-asia.orgijacskros.com

The carboxylic acid group is a particularly important functional group in biological systems and drug design. ijacskros.comnih.gov It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). ijacskros.com At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows it to form strong electrostatic interactions or salt bridges with positively charged residues in a protein's binding site, such as arginine or lysine (B10760008). The ability of the carboxylic acid moiety to participate in multiple, high-energy interactions often makes it a critical anchoring point for the entire molecule within its target. ijacskros.com Studies on inhibitors of metallo-β-lactamases, for instance, have identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of inhibitors, where the carboxylate is presumed to interact with key active site components. researchgate.net

Table 2: Functional Groups of this compound and Their Roles in Molecular Recognition

| Functional Group | Potential Molecular Interactions | Role in Biological Target Recognition |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor; Ionic bonding (as carboxylate) | Acts as a primary anchor, forming strong electrostatic and hydrogen bonds with receptor sites. |

| Acetamido (-NHCOCH₃) | Hydrogen bond donor (N-H); Hydrogen bond acceptor (C=O) | Provides specificity and additional binding energy through directional hydrogen bonds. |

Physicochemical Property Correlations with Biological Response

The biological response of a molecule like this compound is not solely determined by its structure but is also heavily influenced by its physicochemical properties. taylorfrancis.com Key properties such as acidity (pKa) and lipophilicity (logP or logD) govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which dictates its ability to reach its biological target in a sufficient concentration. cutm.ac.in

pKa is a measure of the acidity of the carboxylic acid group. It determines the extent of ionization of the molecule at a given pH. cutm.ac.in According to the pH partition hypothesis, molecules are more likely to cross biological membranes (which are lipid-based) in their un-ionized, more lipophilic form. taylorfrancis.com The carboxylic acid group of this compound will be largely ionized (negatively charged) at the physiological pH of blood (around 7.4), which increases its solubility in aqueous environments like plasma. However, this ionization can hinder its ability to cross cell membranes to reach intracellular targets. Therefore, the pKa value is a critical determinant of the balance between aqueous solubility and membrane permeability. cutm.ac.in

Lipophilicity , often measured as the logarithm of the partition coefficient between octanol (B41247) and water (logP), describes a molecule's affinity for fatty or non-polar environments versus aqueous ones. researchgate.net A molecule's lipophilicity affects its solubility, membrane permeability, and binding to plasma proteins. cutm.ac.in For a drug to be effective, its lipophilicity must be within an optimal range. If a compound is too hydrophilic (low logP), it may be readily soluble in the gastrointestinal tract and blood but may not be able to cross lipid membranes to reach its site of action. Conversely, if it is too lipophilic (high logP), it may have poor aqueous solubility, get trapped in fatty tissues, and be difficult to excrete. cutm.ac.in Studies comparing thiazole and oxazole isosteres have shown that decreasing lipophilicity (making the compound more hydrophilic) can lead to significantly improved water solubility and, in some cases, enhanced biological activity. mdpi.com

Table 3: Correlation of Physicochemical Properties with Biological Response

| Physicochemical Property | Definition | Impact on Biological Response |

|---|---|---|

| pKa | The pH at which a functional group is 50% ionized. | Determines the charge state of the molecule at physiological pH, affecting solubility, membrane transport, and receptor binding. |

| Lipophilicity (logP/logD) | The ratio of a compound's concentration in a lipid phase versus an aqueous phase. | Influences solubility, absorption across biological membranes, distribution into tissues, and binding to target proteins. |

| Water Solubility | The ability of a compound to dissolve in water. | Crucial for formulation and bioavailability; affects the concentration of the compound available for absorption. cutm.ac.in |

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion rates and can influence whether a molecule is a suitable candidate for oral bioavailability. |

Research Applications in Advanced Chemical Sciences

Building Block in Complex Heterocyclic Synthesis

The structural framework of 5-acetamidothiazole-2-carboxylic acid serves as a foundational component for constructing more elaborate molecular architectures. The thiazole (B1198619) core is a recognized pharmacophore present in numerous biologically active compounds and approved drugs. dergipark.org.trresearchgate.netnih.gov

The 2-aminothiazole-5-carboxylic acid scaffold, a close analogue and synthetic precursor to this compound, is pivotal in the synthesis of complex therapeutic agents. researchgate.net A notable application is in the creation of analogues of Dasatinib (B193332), a potent anti-cancer drug. semanticscholar.orgnih.gov Researchers have designed and synthesized series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of Dasatinib to develop selective anti-tumor drugs. nih.gov In these syntheses, the thiazole carboxylic acid core acts as the central scaffold upon which other chemical moieties are systematically added to build the final complex molecule. semanticscholar.orgnih.gov This modular approach allows for the exploration of structure-activity relationships, aiming to optimize the pharmacological properties of the resulting compounds. nih.gov

Carboxylic acids and heterocyclic compounds are fundamental components in the design of ligands for organometallic complexes used in catalysis. princeton.edunih.gov The this compound molecule possesses multiple potential coordination sites for metal ions, including the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylate group. This polydentate character makes it an attractive candidate for forming stable complexes with transition metals. researchgate.net

While specific applications of this compound in catalysis are not extensively documented, the broader class of thiazole carboxylic acids has been successfully used to create coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.comresearchgate.net These materials can exhibit interesting catalytic properties. The functional groups on the thiazole ring can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often rely on ligands to stabilize the metal center and facilitate the catalytic cycle. nih.gov The structural features of this compound suggest its potential for development into tailored ligands for such catalytic applications.

Chemical Biology Probes and Mechanistic Tools

The thiazole scaffold is present in a wide array of compounds screened for biological activity against various enzymes and cellular targets. acs.orgresearchgate.net Derivatives of this compound can be developed into specialized tools to investigate biological processes at the molecular level.

Derivatives of the thiazole carboxylic acid scaffold have been identified as inhibitors of several important enzymes, making them valuable for studying enzyme function and mechanism. By inhibiting an enzyme, researchers can probe its role in biological pathways and understand the structural features required for its activity.

For example, various thiazole derivatives have been synthesized and evaluated as inhibitors for targets such as:

Carbonic Anhydrases: Thiazole-containing compounds have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II. nih.gov

Leishmania braziliensis Superoxide Dismutase (LbSOD): Certain thiazole derivatives have been found to bind to this parasitic enzyme with micromolar affinity, highlighting a potential strategy for anti-leishmanial drug development. nih.gov

SARS-CoV-2 Main Protease (Mpro): Thiazolidinone derivatives containing thiazole scaffolds have demonstrated inhibitory activity against the main protease of the SARS-CoV-2 virus, a key enzyme in its replication cycle. nih.gov

c-Met Kinase: Thiazole and thiadiazole carboxamide derivatives have been developed as potential inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov

Bacterial β-ketoacyl-ACP synthase (FabH): In silico studies have identified N-substituted thiazole derivatives as potential inhibitors of the FabH enzyme, a target for antimicrobial agents. wjarr.com

These studies not only identify potential therapeutic leads but also provide chemical tools for elucidating the structure and function of these critical enzymes.

| Enzyme Target | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| c-Met Kinase | Thiazole/Thiadiazole Carboxamides | Potent inhibition of c-Met phosphorylation | nih.gov |

| TRPM8 | Functionalized 4-hydroxythiazole derivatives | IC50 = 4.06 µM | nih.gov |

| Cyclooxygenase (COX) | Thiazole Carboxamides | IC50 values in the micromolar range for COX-1 and COX-2 | acs.org |

| SARS-CoV-2 Main Protease | Thiazole-based Thiazolidin-4-ones | IC50 values ranging from 0.01–34.4 µM | nih.gov |

A critical step in drug discovery is confirming that a potential drug molecule interacts with its intended target within the complex environment of a living cell. This process, known as target validation, can be facilitated by converting an inhibitor into a chemical probe. While not involving this compound directly, a closely related 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitor of the kinesin HSET was used as a scaffold to design such probes. By attaching a reactive handle—a trans-cyclooctene group—to the inhibitor, researchers created a tool for target engagement studies. This modified probe could be introduced into cells, where it would bind to its HSET target. Subsequent introduction of a fluorescent dye linked to a tetrazine molecule would trigger a specific "click chemistry" reaction (IEDDA cycloaddition) with the trans-cyclooctene tag on the probe. This allowed for the direct visualization of the inhibitor bound to its target at the mitotic spindle, confirming target engagement in a cellular context.

Materials Science Applications (from a research perspective)

The field of materials science leverages the specific properties of molecules to construct larger, functional materials. Carboxylic acids are particularly versatile building blocks for creating coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials consist of metal ions or clusters connected by organic linker molecules to form one-, two-, or three-dimensional structures.

Role in Polymer Chemistry and Nanotechnology (e.g., capping agents)

The functionalization of nanoparticles to enhance their stability and impart specific properties is a critical aspect of nanotechnology. Capping agents play a pivotal role in this process by preventing agglomeration and controlling the growth of nanoparticles during their synthesis. Carboxylic acids, in general, are widely utilized as effective capping agents due to the strong interaction between the carboxyl group and the surface of metallic nanoparticles. This interaction helps in stabilizing the nanoparticles in colloidal suspensions.

While the broader class of thiazole-containing compounds has been investigated for various applications in materials science, a thorough review of the scientific literature reveals a notable absence of specific research detailing the use of this compound as a capping agent in polymer chemistry or nanotechnology. The inherent properties of its functional groups—the carboxylic acid and the acetamido-substituted thiazole ring—suggest its potential for such applications. The carboxylic acid moiety could anchor the molecule to a nanoparticle surface, while the thiazole ring could offer further electronic or coordinating functionalities. However, at present, there are no specific studies in the reviewed literature that have explored or established this potential role.

Development of Novel Functional Materials

The design and synthesis of novel functional materials, such as metal-organic frameworks (MOFs) and coordination polymers, often rely on the use of tailored organic ligands. Thiazole and its derivatives are recognized for their coordination capabilities with metal ions, making them valuable building blocks in the construction of such materials. rsc.orgrsc.org These materials can exhibit a range of interesting properties, including porosity, luminescence, and catalytic activity, which are dictated by the structure of the organic linker and the coordination geometry of the metal center. rsc.orgrsc.orgresearchgate.net

Thiazole-based carboxylic acids, in particular, have been employed as ligands in the synthesis of functional coordination polymers. mdpi.com The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atoms of the carboxylate group, can provide multiple coordination sites for metal ions, leading to the formation of diverse and intricate network structures.

Despite the established utility of thiazole derivatives in the development of functional materials, there is a lack of specific research in the reviewed scientific literature on the application of this compound for this purpose. While its structure suggests potential as a ligand for the synthesis of novel MOFs or other functional materials, no such applications have been reported to date.

Analytical Chemistry Method Development

Advancements in analytical chemistry often hinge on the development of new reagents and methods that enhance the sensitivity and selectivity of analyses. The detection and separation of carboxylic acids are crucial in various fields, including metabolomics and pharmaceutical analysis.

Enhancement of Detection Sensitivity for Carboxylic Acids

The analysis of carboxylic acids, particularly at low concentrations, can be challenging due to their physical and chemical properties. Derivatization is a common strategy employed to improve their chromatographic behavior and detection sensitivity, especially in techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This process involves chemically modifying the carboxylic acid with a reagent that introduces a more readily detectable tag.

Various derivatizing agents have been developed to enhance the detection of carboxylic acids. sdiarticle4.comnih.gov While the literature describes a range of reagents for this purpose, there is no specific mention of this compound being used as a derivatization agent to enhance the detection sensitivity of other carboxylic acids. The development of new derivatizing agents often focuses on introducing moieties that are highly ionizable or possess strong chromophores or fluorophores to improve MS or UV/fluorescence detection, respectively.

Development of Advanced Separation Techniques

The separation of complex mixtures of carboxylic acids is a significant challenge in analytical chemistry. The development of advanced separation techniques, such as novel stationary phases in HPLC or specialized methods in capillary electrophoresis, is an active area of research. The unique chemical properties of certain molecules can be exploited to achieve better separation efficiency and resolution.

A review of the current scientific literature indicates that while various methods exist for the separation of carboxylic acids, there are no reported instances of this compound being utilized in the development of advanced separation techniques for this class of compounds. Research in this area continues to explore new materials and methodologies to improve the separation of structurally similar analytes.

Future Directions and Emerging Research Frontiers

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The synthesis of thiazole (B1198619) derivatives is undergoing a green revolution, moving away from traditional methods that can be harsh and environmentally taxing. bepls.comnih.gov Future research will intensify the focus on sustainable and eco-friendly synthetic protocols. nih.govresearchgate.net Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of green solvents are becoming more prevalent. researchgate.netresearchgate.net These methods offer significant advantages, including reduced reaction times, higher yields, cost-effectiveness, and simpler purification processes. researchgate.netresearchgate.net

Table 1: Modern Sustainable Synthetic Techniques for Thiazole Derivatives

| Technique | Advantages |

|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, use of green solvents. bepls.com |

| Ultrasound Synthesis | Energy efficiency, mild reaction conditions, high product yields. researchgate.netmdpi.com |

| Multi-Component Reactions | Increased efficiency, reduced waste, streamlined processes. bepls.com |

| Green Catalysts | Recyclability, non-toxic, minimizes environmental impact. researchgate.netmdpi.com |

| Green Solvents (e.g., Water) | Environmentally benign, reduced use of harmful organic solvents. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new drugs based on the 5-acetamidothiazole-2-carboxylic acid scaffold. springernature.comnih.gov These computational tools can rapidly screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.govresearchgate.net ML models, trained on large datasets of chemical structures and their biological activities, can predict the potential efficacy of novel derivatives against specific targets. nih.govresearchgate.net

This in silico approach accelerates the drug discovery pipeline by prioritizing compounds with the highest probability of success, thereby reducing the time and cost associated with experimental screening. nih.govresearchgate.net AI can be used for de novo drug design, generating entirely new molecular structures with optimized properties for absorption, distribution, metabolism, and excretion (ADME). springernature.comresearchgate.net This integration of AI allows for a more targeted and efficient exploration of the chemical space around the this compound core. nih.gov

Advanced In Vitro and In Silico Models for Mechanistic Deconvolution

To fully harness the therapeutic potential of this compound derivatives, a deep understanding of their mechanism of action is essential. Future research will leverage advanced in vitro and in silico models to elucidate these complex biological interactions. openaccesspub.org

In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are crucial for predicting how these compounds bind to their biological targets and for understanding the structural features that govern their activity. nih.govresearchgate.netnih.gov These computational approaches provide insights at the atomic level, guiding the rational design of more potent and selective molecules. nih.gov